molecular formula C22H18ClNO5 B11205045 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

Cat. No.: B11205045
M. Wt: 411.8 g/mol
InChI Key: YGHCBYDCPRIETK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
  • 5-(4-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives
  • 2-acetyl-5-methylfuran

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C22H18ClNO5/c23-17-10-8-16(9-11-17)19(25)14-29-22(27)18(13-15-5-2-1-3-6-15)24-21(26)20-7-4-12-28-20/h1-12,18H,13-14H2,(H,24,26)

InChI Key

YGHCBYDCPRIETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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